molecular formula C11H8ClNO2S B13685181 Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate

Cat. No.: B13685181
M. Wt: 253.71 g/mol
InChI Key: ROGKOEIZDNPIQD-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties . This compound features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylate ester group, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . For this compound, the reaction between 4-chlorobenzoyl chloride and thioamide in the presence of a base such as sodium ethoxide can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups at the C-5 position, while nucleophilic substitution can lead to the formation of different thiazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

ROGKOEIZDNPIQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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